2-Pyrazinoylguanidine

描述

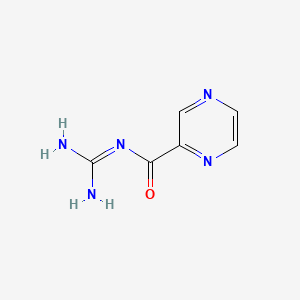

吡嗪酰胍是一种小分子化合物,化学式为C6H7N5O。 它最初由宾夕法尼亚州立大学医学院开发,并已对其在内分泌学和代谢性疾病中的潜在治疗应用进行了研究 。 该化合物已显示出作为抗高血糖和抗高脂血症药物的潜力 .

准备方法

吡嗪酰胍的合成涉及吡嗪酰胺与胍的反应。反应通常在温和条件下进行,使用乙醇或甲醇等溶剂。 该过程涉及加热反应物以促进所需产物的形成 。 工业生产方法可能涉及优化反应条件以最大限度地提高产率和纯度,包括使用催化剂以及控制温度和压力条件 .

化学反应分析

吡嗪酰胍会经历各种化学反应,包括:

科学研究应用

Antihypertensive Effects

2-Pyrazinoylguanidine has been shown to effectively lower blood pressure in hypertensive patients, particularly those with type 2 diabetes. Unlike other antihypertensive agents such as amiloride, which can exacerbate hyperglycemia, this compound reduces both glucose and lipid levels, making it suitable for diabetic patients .

- Mechanism of Action : It inhibits the epithelial sodium channel, leading to decreased sodium reabsorption and subsequent reductions in blood pressure and plasma renin activity .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Specifically, it has been found to inhibit the growth of cancer cell spheroids through mechanisms that are independent of its action on sodium channels. This suggests a novel role for this compound as an anticancer agent .

- Study Findings : In vitro experiments demonstrated that this compound significantly reduced the viability of various breast cancer cell lines when used alone or in combination with conventional therapies .

Metabolic Disorders

The compound exhibits antihyperglycemic and antihyperlipidemic effects, making it a candidate for treating metabolic syndrome. It has been shown to downregulate lipolysis and gluconeogenesis in animal models, suggesting its utility in managing conditions associated with insulin resistance .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and reduce reaction times. Its chemical reactivity includes participation in nucleophilic substitutions and the formation of coordination complexes with metal ions.

Case Study 1: Hypertension Management

A clinical study involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in blood pressure without adverse effects on glucose metabolism. Patients reported improved overall metabolic profiles during treatment .

Case Study 2: Cancer Cell Viability

In research conducted on breast cancer cell spheroids, treatment with this compound led to a marked decrease in cell viability. The results indicated that the compound could enhance the efficacy of existing anticancer therapies by inducing apoptosis through multiple pathways .

作用机制

吡嗪酰胍的作用机制涉及它与各种分子靶点和途径的相互作用。 它已被证明可以抑制肾素-血管紧张素系统,该系统在调节血压和体液平衡中起着至关重要的作用 。 此外,吡嗪酰胍抑制 Na+/H+ 交换器-1 (NHE1),该交换器参与调节细胞内 pH 值和细胞体积 。 这种抑制导致细胞稳态的破坏,并在癌细胞中诱导细胞死亡 .

相似化合物的比较

吡嗪酰胍在结构上类似于其他胍衍生物,例如氨氯吡啶、5-(N-乙基-N-异丙基)-氨氯吡啶 (EIPA)、5-(N,N-二甲基)-氨氯吡啶 (DMA) 和 5-(N,N-六亚甲基)-氨氯吡啶 (HMA) 。 这些化合物也抑制 Na+/H+ 交换器-1 (NHE1),并且已经对其抗癌特性进行了研究 。 吡嗪酰胍表现出独特的特性,例如它能够抑制肾素-血管紧张素系统以及它潜在的抗高血糖和抗高脂血症作用 .

类似化合物

- 氨氯吡啶

- 5-(N-乙基-N-异丙基)-氨氯吡啶 (EIPA)

- 5-(N,N-二甲基)-氨氯吡啶 (DMA)

- 5-(N,N-六亚甲基)-氨氯吡啶 (HMA)

- 苯甲酰胍衍生物,如依尼泊啶和卡利泊啶

生物活性

2-Pyrazinoylguanidine (PZG) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, highlighting its significance in medical research.

This compound is an analog of amiloride, a potassium-sparing diuretic. Its structure allows it to interact with various biological targets, particularly in the modulation of sodium/hydrogen exchangers (NHEs). PZG has been shown to inhibit NHE1, which plays a crucial role in cancer cell survival and proliferation. However, recent studies indicate that its anticancer effects may be independent of NHE1 inhibition, suggesting alternative pathways for inducing cell death in cancer cells .

Anticancer Activity

Research has demonstrated that PZG significantly reduces the viability of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 spheroids. The compound induces cell death through mechanisms including:

- Endoplasmic Reticulum Stress : PZG treatment leads to increased ER stress markers, contributing to apoptosis.

- Autophagy Inhibition : The compound disrupts autophagic processes, further promoting cell death.

- DNA Damage : PZG induces DNA damage responses, which are critical for triggering apoptosis in cancer cells .

Table 1: Effects of this compound on Cancer Cell Viability

| Cell Line | Viability Reduction (%) | Mechanism of Action |

|---|---|---|

| MCF-7 | 70% | ER stress, DNA damage |

| MDA-MB-231 | 65% | Autophagy inhibition |

| Non-cancer cells | 30% | NHE1-independent pathways |

Cardiovascular Effects

PZG has also been investigated for its antihypertensive properties. In clinical studies, it has been found to effectively lower blood pressure in individuals with essential hypertension and type 2 diabetes. Notably, PZG not only reduces systolic and diastolic blood pressure but also downregulates the glucose fatty acid cycle, which is beneficial for metabolic control in diabetic patients .

Case Studies on Antihypertensive Effects

- Study on Hypertensive Patients : A study involving subjects with mild to moderate hypertension showed that PZG significantly reduced blood pressure levels while improving lipid profiles without exacerbating hyperglycemia, unlike amiloride .

- Diabetes Management : In patients with type 2 diabetes, PZG was associated with improved glycemic control and reduced body weight. It demonstrated a favorable safety profile compared to traditional antihypertensives .

属性

IUPAC Name |

N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBSDCKJFDZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209151 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-24-5 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZINOYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there structural analogs of 2-pyrazinoylguanidine that show different effects on urea transport?

A2: While the provided research doesn't directly compare this compound to its structural analogs, it does highlight the impact of structural variations on biological activity. Specifically, the study on toad skin observed that phloretin, unlike this compound, did not affect urea transport. [] This difference in activity, despite potential structural similarities, emphasizes the importance of specific molecular features in dictating interactions with biological targets involved in urea transport. Further investigations into a broader range of this compound analogs could reveal valuable structure-activity relationships and potentially identify compounds with enhanced selectivity or potency for modulating urea transport.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。